4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, an ethyl group at the 6-position, and a furan ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Substitution Reactions: The chlorine atom can be introduced at the 4-position through halogenation reactions using reagents like thionyl chloride or phosphorus oxychloride.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., dimethylformamide).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Coupling Reactions: Palladium catalysts, boronic acids, bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran).
Major Products
Substitution Products: Amino or thiol-substituted pyrimidines.
Oxidation Products: Furanones.
Reduction Products: Tetrahydrofuran derivatives.
Coupling Products: Biaryl or heteroaryl derivatives.
Scientific Research Applications
4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting protein kinases and other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrimidine derivatives, including their anticancer, antiviral, and anti-inflammatory properties.
Material Science: It may be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives are known to inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methyl-2-(furan-3-yl)pyrimidine: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-6-ethyl-2-(thiophen-3-yl)pyrimidine: Similar structure but with a thiophene ring instead of a furan ring.
4-Bromo-6-ethyl-2-(furan-3-yl)pyrimidine: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
4-Chloro-6-ethyl-2-(furan-3-yl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring, which can influence its chemical reactivity and biological activity. The presence of the furan ring may impart distinct electronic properties and potential interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-6-ethyl-2-(furan-3-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-8-5-9(11)13-10(12-8)7-3-4-14-6-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIRVAUANJUQNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=COC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.